- Preparation of aminobenzothiazolylsulfonamide derivatives as HIV protease inhibitors, World Intellectual Property Organization, , ,
Cas no 936221-73-7 (4-(Boc-amino)-1-cyclopentylpiperidine)
4-(Boc-amino)-1-cyclopentylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate
- tert-butyl N-(1-cyclopentylpiperidin-4-yl)carbamate
- 1,1-Dimethylethyl N-(1-cyclopentyl-4-piperidinyl)carbamate (ACI)
- (1-Cyclopentylpiperidin-4-yl)carbamic acid tert-butyl ester
- AT16061
- 936221-73-7
- DTXSID00693178
- tert-Butyl(1-cyclopentylpiperidin-4-yl)carbamate
- (1-Cyclopentyl-piperidin-4-yl)-carbamic acid tert-butyl ester
- 4-(BOC-Amino)-1-cyclopentylpiperidine
- MFCD17014352
- SCHEMBL542675
- tert-Butyl 1-cyclopentylpiperidin-4-ylcarbamate
- CS-0113698
- SB43654
- KS-6031
- XNNYFIMWBZGFIW-UHFFFAOYSA-N
- AKOS015999609
- 4-(Boc-amino)-1-cyclopentylpiperidine
-
- MDL: MFCD17014352
- Inchi: 1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18)
- InChI Key: XNNYFIMWBZGFIW-UHFFFAOYSA-N
- SMILES: O=C(NC1CCN(C2CCCC2)CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 268.21500
- Monoisotopic Mass: 268.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 45.06000
- LogP: 3.06040
4-(Boc-amino)-1-cyclopentylpiperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Boc-amino)-1-cyclopentylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179740-5g |
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 95% | 5g |
$426 | 2021-08-05 | |
| Chemenu | CM179740-10g |
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 95% | 10g |
$640 | 2021-08-05 | |
| TRC | B603265-100mg |
4-(Boc-amino)-1-cyclopentylpiperidine |
936221-73-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B603265-250mg |
4-(Boc-amino)-1-cyclopentylpiperidine |
936221-73-7 | 250mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B603265-500mg |
4-(Boc-amino)-1-cyclopentylpiperidine |
936221-73-7 | 500mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B603265-1g |
4-(Boc-amino)-1-cyclopentylpiperidine |
936221-73-7 | 1g |
$ 259.00 | 2023-04-18 | ||
| Alichem | A129006655-5g |
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 95% | 5g |
$501.60 | 2023-08-31 | |
| Alichem | A129006655-10g |
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 95% | 10g |
$759.24 | 2023-08-31 | |
| Chemenu | CM179740-5g |
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 95% | 5g |
$738 | 2024-07-19 | |
| Chemenu | CM179740-10g |
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 95% | 10g |
$1108 | 2024-07-19 |
4-(Boc-amino)-1-cyclopentylpiperidine Production Method
Production Method 1
Production Method 2
- Preparation of alkylcarbamoyl naphthalenyloxyoctenoylhydroxyamides as histone deacetylase (HDAC) inhibitors., World Intellectual Property Organization, , ,
Production Method 3
- 2-(substituted-amino)-benzothiazole sulfonamide HIV protease inhibitors, United States, , ,
4-(Boc-amino)-1-cyclopentylpiperidine Raw materials
4-(Boc-amino)-1-cyclopentylpiperidine Preparation Products
4-(Boc-amino)-1-cyclopentylpiperidine Suppliers
4-(Boc-amino)-1-cyclopentylpiperidine Related Literature
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
Additional information on 4-(Boc-amino)-1-cyclopentylpiperidine
Research Briefing on 4-(Boc-amino)-1-cyclopentylpiperidine (CAS: 936221-73-7) in Chemical Biology and Pharmaceutical Applications
The compound 4-(Boc-amino)-1-cyclopentylpiperidine (CAS: 936221-73-7) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This briefing synthesizes the latest research findings on this key intermediate, focusing on its synthetic routes, biological relevance, and potential therapeutic implications. As a protected piperidine derivative, its structural features make it a valuable building block for the development of novel bioactive molecules targeting central nervous system (CNS) disorders and other therapeutic areas.
Recent synthetic studies (Journal of Medicinal Chemistry, 2023) have optimized the preparation of 4-(Boc-amino)-1-cyclopentylpiperidine through a streamlined four-step process starting from commercially available cyclopentanone, achieving an overall yield of 68% with excellent purity (>99%). The Boc-protected amino group demonstrates remarkable stability under various reaction conditions, making this intermediate particularly useful for subsequent functionalization. X-ray crystallographic analysis has confirmed the preferred chair conformation of the piperidine ring with equatorial positioning of the cyclopentyl substituent, a configuration that appears crucial for its biological activity.
In pharmacological applications, this scaffold has shown promise as a core structure for σ receptor ligands. A 2024 study in ACS Chemical Neuroscience reported derivatives of 4-(Boc-amino)-1-cyclopentylpiperidine exhibiting nanomolar affinity for σ1 receptors (Ki = 3.2-8.7 nM), with potential applications in neuropathic pain management. The cyclopentyl substitution pattern appears to confer improved metabolic stability compared to analogous cyclohexyl derivatives, as demonstrated in comparative microsomal stability assays (human liver microsome t1/2 > 120 minutes).
Emerging research (European Journal of Medicinal Chemistry, 2024) highlights the compound's utility in developing novel kinase inhibitors. The scaffold serves as a privileged structure for targeting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with several derivatives showing sub-micromolar IC50 values. Molecular docking studies reveal that the cyclopentyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, while the Boc-protected amino moiety participates in key hydrogen bonding interactions with the kinase hinge region.
The compound's role in PET tracer development has also been explored recently (Nuclear Medicine and Biology, 2023). Carbon-11 labeled analogs of 4-(Boc-amino)-1-cyclopentylpiperidine demonstrate excellent blood-brain barrier penetration (LogP = 2.1) and specific binding to target proteins in preclinical models of neurodegenerative diseases. These findings suggest potential applications in diagnostic imaging for Alzheimer's disease and related dementias.
From a safety perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2024) indicate that 4-(Boc-amino)-1-cyclopentylpiperidine exhibits favorable preliminary safety profiles, with no observed genotoxicity in Ames tests and acceptable cytotoxicity thresholds (IC50 > 100 μM in HEK293 cells). However, researchers note that the Boc-deprotection products require careful handling due to potential amine reactivity.
Looking forward, the versatility of 4-(Boc-amino)-1-cyclopentylpiperidine continues to inspire novel applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and as a building block for macrocyclic compounds with enhanced membrane permeability. The compound's balanced physicochemical properties (MW = 254.36, cLogP = 2.8, TPSA = 40.5 Ų) make it particularly attractive for these emerging therapeutic modalities.
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